PENTA-O-ACETYL-A-L-IDOPYRANOSE PENTA-O-ACETYL-A-L-IDOPYRANOSE
Brand Name: Vulcanchem
CAS No.: 16299-15-3
VCID: VC21247339
InChI: InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14-,15+,16+/m0/s1
SMILES: CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C16H22O11
Molecular Weight: 390.34 g/mol

PENTA-O-ACETYL-A-L-IDOPYRANOSE

CAS No.: 16299-15-3

Cat. No.: VC21247339

Molecular Formula: C16H22O11

Molecular Weight: 390.34 g/mol

* For research use only. Not for human or veterinary use.

PENTA-O-ACETYL-A-L-IDOPYRANOSE - 16299-15-3

Specification

CAS No. 16299-15-3
Molecular Formula C16H22O11
Molecular Weight 390.34 g/mol
IUPAC Name [(2S,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate
Standard InChI InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14-,15+,16+/m0/s1
Standard InChI Key LPTITAGPBXDDGR-ZVDSWSACSA-N
Isomeric SMILES CC(=O)OC[C@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Introduction

Chemical Identity and Structure

Penta-O-acetyl-a-L-Idopyranose is a carbohydrate derivative with five acetyl protecting groups. The compound features a six-membered pyranose ring with the characteristic L-ido configuration, distinguished by its specific stereochemistry at the various carbon centers.

Chemical Identifiers

The compound is uniquely identified through several standard chemical identifiers as outlined in the table below:

IdentifierValue
CAS Number16299-15-3
PubChem CID12236020
Molecular FormulaC₁₆H₂₂O₁₁
IUPAC Name[(2S,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate

The compound is also known by synonyms including "a-L-Idopyranose, Pentaacetate" and "1,2,3,4,6-penta-O-acetylhexopyranose" .

Structural Features

Penta-O-acetyl-a-L-Idopyranose contains:

  • A pyranose ring (six-membered ring with one oxygen atom)

  • Five acetyl groups (CH₃CO-) attached to oxygen atoms at positions 1, 2, 3, 4, and 6

  • The alpha (α) configuration at the anomeric carbon (C-1)

  • The L-configuration of the idopyranose backbone, which is the enantiomer of the more common D-idopyranose

The structure exhibits specific stereochemistry that distinguishes it from similar acetylated sugar derivatives, particularly its D-isomers, which are more commonly encountered in natural systems and research applications .

Physical and Chemical Properties

Penta-O-acetyl-a-L-Idopyranose possesses distinct physical and chemical properties that are relevant to its handling, storage, and application in chemical synthesis.

Physical Properties

The compound exists as a solid at standard temperature and pressure, with specific physical characteristics detailed in the following table:

PropertyValue
Molecular Weight390.339 g/mol
Physical StateSolid
Melting Point94-96°C
Boiling Point434.8°C at 760 mmHg
Density1.3 g/cm³
Refractive Index1.482
Flash Point188.1°C

These physical properties indicate a relatively stable compound with a high boiling point and moderate melting point .

Chemical Properties

The chemical behavior of Penta-O-acetyl-a-L-Idopyranose is characterized by:

PropertyValue
Exact Mass390.116
Polar Surface Area (PSA)140.73
Vapor Pressure9.23E-08 mmHg at 25°C

The compound's reactivity is primarily determined by the acetyl protecting groups and the anomeric center. The acetyl groups can undergo hydrolysis under appropriate conditions, while the anomeric center can participate in glycosylation reactions .

Comparison with Related Compounds

Structural Isomers and Stereoisomers

Penta-O-acetyl-a-L-Idopyranose bears structural similarities to other pentaacetylated sugar derivatives, particularly 1,2,3,4,6-Penta-O-acetyl-alpha-D-galactopyranose. A comparative analysis reveals interesting similarities and differences:

PropertyPenta-O-acetyl-a-L-Idopyranose1,2,3,4,6-Penta-O-acetyl-alpha-D-galactopyranose
CAS Number16299-15-34163-59-1
Molecular FormulaC₁₆H₂₂O₁₁C₁₆H₂₂O₁₁
Molecular Weight390.339 g/mol390.339 g/mol
Melting Point94-96°C95-96°C
Boiling Point434.8°C at 760 mmHg434.8°C at 760 mmHg
Density1.3 g/cm³1.3 g/cm³
ConfigurationL-seriesD-series
Sugar BaseIdopyranoseGalactopyranose

Despite having identical molecular formulas and similar physical properties, these compounds differ in their stereochemical configuration, leading to distinct chemical behaviors in specific reactions .

Synthesis and Reactions

Synthetic Approaches

The synthesis of Penta-O-acetyl-a-L-Idopyranose typically follows established carbohydrate chemistry protocols:

  • Starting with L-idopyranose or a suitable precursor

  • Performing acetylation using acetic anhydride (Ac₂O) in the presence of a catalyst such as sodium acetate or pyridine

  • Controlling reaction conditions to favor the alpha anomeric configuration

The acetylation process converts all five hydroxyl groups (at positions 1, 2, 3, 4, and 6) to acetoxy groups, resulting in the fully protected sugar derivative.

Chemical Reactivity

Based on its structure, Penta-O-acetyl-a-L-Idopyranose participates in several important reactions:

  • Glycosylation reactions: The compound can serve as a glycosyl donor, particularly after activation of the anomeric acetate

  • Selective deacetylation: Under controlled conditions, specific acetyl groups can be selectively removed to allow for regioselective modifications

  • Hydrolysis: Complete deacetylation under acidic or basic conditions regenerates the parent L-idopyranose

  • Substitution reactions: The acetyl groups can be replaced with other functional groups to create derivatives with modified properties

These reactions make Penta-O-acetyl-a-L-Idopyranose valuable in the synthesis of complex carbohydrates and glycoconjugates containing L-idose units .

Applications in Research and Chemistry

Role in Carbohydrate Chemistry

Penta-O-acetyl-a-L-Idopyranose serves several important functions in research:

  • As a protected intermediate in the synthesis of more complex L-idose-containing oligosaccharides

  • As a building block for glycosylation reactions to create glycosidic linkages

  • As a standard or reference compound for analytical procedures

  • As a starting material for the preparation of modified L-idose derivatives

Biological Relevance

L-idose derivatives have potential significance in glycobiology research, particularly in:

  • Studies of carbohydrate-protein interactions

  • Development of enzyme inhibitors

  • Investigation of rare sugar metabolism

  • Preparation of glycomimetics with potential therapeutic applications

While D-configured sugars are more abundant in nature, L-configured counterparts like L-idose derivatives offer unique properties that can be exploited in various biological applications.

Current Research and Future Directions

Research involving Penta-O-acetyl-a-L-Idopyranose continues to evolve, particularly in the following areas:

  • Development of more efficient and stereoselective synthesis methods

  • Exploration of its utility in preparing complex oligosaccharides and glycoconjugates

  • Investigation of selective deacetylation strategies for regioselective modifications

  • Applications in medicinal chemistry and drug development

  • Comparative studies with D-configured analogues to understand stereochemical effects on biological activity

Future directions may include the incorporation of this compound into automated oligosaccharide synthesis platforms and exploration of its potential in creating novel glycomimetics with therapeutic applications.

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